REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[C:3]([O-:5])=[O:4].[NH+]1C=CC=CC=1.[F:14][C:15]([F:19])([F:18])[CH2:16]O.FC(F)(F)C(Cl)=O>>[F:1][C:2]([F:7])([F:6])[C:3]([O:5][CH2:16][C:15]([F:19])([F:18])[F:14])=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
355 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)Cl)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
an initial charge into a laboratory
|
Type
|
CUSTOM
|
Details
|
fitted with KPG stirrer
|
Type
|
ADDITION
|
Details
|
initial charge
|
Type
|
CUSTOM
|
Details
|
was circulated at an internal temperature of 54° C
|
Type
|
CUSTOM
|
Details
|
to react for a further 10 minutes
|
Duration
|
10 min
|
Type
|
DISTILLATION
|
Details
|
Subsequent fractional distillation of the reaction mixture via a Vigreux column (temperature at the distillation head
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OCC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 566.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |